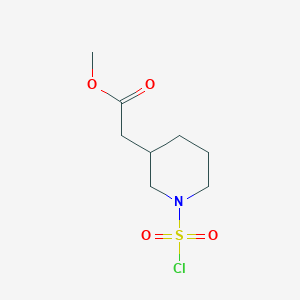![molecular formula C10H14N2O2 B2916885 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol CAS No. 2145926-41-4](/img/structure/B2916885.png)
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-(2-pyridylmethylamino)-3-buten-1-ol or MPB-PEA. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Oncology: Targeted Cancer Therapies
The compound’s ability to interact with various tyrosine kinases makes it a potential candidate for targeted cancer therapies. It has been shown to inhibit the activity of these enzymes, which are crucial in the signaling pathways that lead to cell proliferation and survival in cancer cells. This could be particularly beneficial in the treatment of chronic myelogenic leukemia, where specific inhibition of the Bcr-Abl tyrosine kinase by similar compounds has been a successful therapeutic strategy .
Neurology: Neuroprotective Agents
Due to its structural similarity to pyridopyrimidine derivatives, this compound may exhibit neuroprotective properties. Pyridopyrimidine derivatives have been studied for their potential to protect neuronal cells against various types of damage, including oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .
Immunology: Anti-Inflammatory Agents
The compound’s molecular framework suggests that it could modulate immune responses. Pyridopyrimidine derivatives have been explored for their anti-inflammatory effects, which could be harnessed to treat conditions like rheumatoid arthritis. The modulation of key inflammatory pathways could lead to the development of new anti-inflammatory medications .
Gastroenterology: Gastroprotective Effects
Compounds with a similar structure have shown gastroprotective effects, which could be beneficial in treating conditions like peptic ulcers. By enhancing mucosal defense mechanisms and reducing gastric acid secretion, such compounds could help in managing gastrointestinal disorders.
Each of these applications represents a unique field where “4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol” could have significant therapeutic potential. Ongoing research and clinical trials will further elucidate the compound’s efficacy and safety profile in these areas. The information provided is based on the structural and functional similarities to other compounds within the same chemical family, as well as current scientific literature .
Mecanismo De Acción
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Propiedades
IUPAC Name |
4-[methyl(pyridin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(8-6-14-7-9(8)13)10-4-2-3-5-11-10/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVUMROWZWGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)


![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)
![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)